2-(4-Trifluoromethylbenzoyl)pyridine
Overview
Description
2-(4-Trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, is an important research field due to their extensive applications in various areas . The synthesis methods generally involve reactions based on pyridine rings, cyclization, and cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring and a trifluoromethyl group. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Scientific Research Applications
Fluorescent Probes for Mercury Ion : A study demonstrated the use of 2-(4-Trifluoromethylbenzoyl)pyridine in the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which are efficient fluorescent probes for detecting mercury ion in acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Copper(I) Imidazol-2-ylidene Complexes : Research has shown that pyridine-N-functionalized carbene ligands, including derivatives of this compound, enable the isolation and structural characterization of copper(I) imidazol-2-ylidene complexes (Tulloch et al., 2001).
Versatile Terpyridine Analogues : A study focused on 2,6-bis(pyrazolyl)pyridines and related ligands, which offer potential applications in biological sensing. These compounds, including variants of this compound, exhibit unusual spin-state transitions in iron complexes (Halcrow, 2005).
N-heterocyclic Carbene Ligands : Another study reports the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides from this compound. These serve as precursors for a new class of N-heterocyclic carbene ligands, influencing the coordination sphere of carbene-bound metals (Burstein et al., 2005).
Synthesis of Novel Polyimides : Novel polyimides derived from derivatives of this compound exhibit good thermal stability, mechanical properties, and low dielectric constants, suggesting their use in advanced material applications (Wang et al., 2006).
DNA Binding Agents : Bis-2-(pyridyl)-1H-benzimidazoles, related to this compound, show AT-specific DNA binding, important for understanding DNA interactions and potential therapeutic applications (Chaudhuri et al., 2007).
Trifluoroacetylation of Arenes : The compound has been used in the trifluoroacetylation of arenes under Friedel-Crafts conditions, leading to the formation of trifluoromethyl aryl ketones (Keumi et al., 1990).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound could potentially act as a reagent, contributing to the formation of carbon–carbon bonds .
Biochemical Pathways
In the context of sm cross-coupling reactions, it may play a role in the synthesis of complex organic compounds .
Result of Action
One paper indicates that derivatives of this compound could potentially be used as fluorescent probes for mercury ion detection, suggesting a potential application in environmental monitoring and analytical chemistry for the detection of heavy metals.
properties
IUPAC Name |
pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSQHGJNKQUFQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559068 | |
Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122377-19-9 | |
Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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